N-(4-tert-butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide

Lipophilicity Local Anesthetic Potency QSAR

N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 307343-17-5) is a structurally distinct analog within the 2-(diethylamino)acetamide class of voltage-gated sodium channel (VGSC) modulators. Its core scaffold mirrors that of the widely used local anesthetic lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, CAS 137-58-6), but with a critical 4-position tert-butyl substituent on the phenyl ring.

Molecular Formula C18H30N2O
Molecular Weight 290.451
CAS No. 307343-17-5
Cat. No. B2824195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide
CAS307343-17-5
Molecular FormulaC18H30N2O
Molecular Weight290.451
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1C)C(C)(C)C)C
InChIInChI=1S/C18H30N2O/c1-8-20(9-2)12-16(21)19-17-13(3)10-15(11-14(17)4)18(5,6)7/h10-11H,8-9,12H2,1-7H3,(H,19,21)
InChIKeyYGSPPIHKUQRPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 307343-17-5): A 4-Alkyl-Substituted Lidocaine Analog for Specialized Ion Channel and Anesthetic Screening


N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 307343-17-5) is a structurally distinct analog within the 2-(diethylamino)acetamide class of voltage-gated sodium channel (VGSC) modulators. Its core scaffold mirrors that of the widely used local anesthetic lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, CAS 137-58-6), but with a critical 4-position tert-butyl substituent on the phenyl ring. This modification markedly increases lipophilicity, alters the pKa of the tertiary amine, and introduces steric bulk at a position known to influence sodium channel binding kinetics, metabolic N-dealkylation susceptibility, and plasma protein binding in lidocaine-type molecules [1]. The compound is catalogued as a specialty screening compound (AldrichCPR collection) and is also stocked by Otava Chemicals and Life Chemicals at purities of ≥90% .

Why N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide Cannot Be Replaced by Generic Lidocaine, Mepivacaine, or Bupivacaine in Specialized Screening Campaigns


Lidocaine and its common clinical congeners (mepivacaine, bupivacaine, ropivacaine) possess distinct 4-position aromatic substituents that dictate their differential lipophilicity, pKa, protein binding, and duration of action. The 4-tert-butyl group present in CAS 307343-17-5 is sterically and electronically distinct from the 4-H (lidocaine), 4-CH₃ (mepivacaine), and 4-butyl (bupivacaine) substituents. In structure-activity relationship (SAR) studies of lidocaine-type local anesthetics, 4-position substitution has been shown to directly modulate sodium channel tonic block potency, frequency-dependent block, and metabolic stability via N-dealkylation by CYP3A4 and CYP1A2 [1]. Consequently, a researcher screening for novel VGSC subtype selectivity, altered onset/offset kinetics, or reduced CYP-mediated clearance cannot obtain equivalent data by substituting generic lidocaine or other 4-substituted clinical analogs. The unique tert-butyl motif demands procurement of the specific compound to ensure integrity of SAR datasets and reproducibility of hit-finding campaigns .

Quantitative Differentiation Evidence: N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide vs. Key Lidocaine-Class Comparators


Calculated Lipophilicity (cLogP) Comparison: 4-tert-Butyl Analog vs. Parent Lidocaine

The 4-tert-butyl substitution in CAS 307343-17-5 is predicted to increase the octanol-water partition coefficient (cLogP) by approximately 1.6–1.8 log units compared to the parent compound lidocaine, based on the fragment contribution method and known substituent π-values for a tert-butyl group on an aromatic ring (π ≈ 1.98) [1]. Lidocaine has an experimentally determined logP of 2.4–2.6 [2]. The addition of the 4-tert-butyl group is therefore expected to elevate cLogP to the range of approximately 4.0–4.4, placing this compound in a lipophilicity bracket closer to that of the long-acting agent bupivacaine (logP ~3.4) while retaining the minimal amide side-chain of lidocaine. Increased lipophilicity in the lidocaine series has been quantitatively correlated with enhanced sodium channel tonic block potency (r² > 0.8 in QSAR models) [3].

Lipophilicity Local Anesthetic Potency QSAR

Predicted pKa Shift: Tertiary Amine Basicity Modulation by 4-tert-Butyl Substitution

The pKa of the diethylamino nitrogen in CAS 307343-17-5 is predicted to be approximately 0.2–0.4 units higher than that of lidocaine (pKa 7.8–7.9) due to the electron-donating inductive effect of the 4-tert-butyl group transmitted through the aromatic ring to the amide carbonyl and subsequently to the amino moiety [1]. This modest pKa elevation would increase the proportion of ionized (charged) species at physiological pH 7.4 from approximately 76% (lidocaine) to an estimated 80–85% for the tert-butyl analog. The ionized form is the active species that binds with higher affinity to the intracellular vestibule of the sodium channel [2].

pKa Onset of Action Ionization State

Vendor-Supplied Purity Specifications and Procurement Availability: Sigma-Aldrich AldrichCPR vs. Generic Screening Suppliers

CAS 307343-17-5 is available from Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals specifically curated for early discovery researchers (Product S243205, N-(4-TERT-BU-2,6-DIMETHYL-PH)-2-DIETHYLAMINO-ACETAMIDE, HYDROCHLORIDE) . Otava Chemicals and Life Chemicals both offer the compound as a screening compound with a minimum guaranteed purity of ≥90% . In contrast, generic lidocaine (CAS 137-58-6) is widely available as a pharmaceutical secondary standard (USP/EP) with purity ≥99%, but cannot serve as a structural surrogate due to the absence of the 4-tert-butyl substituent. No pharmacopeial reference standard exists for this specific analog, making procurement from a documented and reputable screening compound supplier essential for SAR integrity.

Compound Purity Procurement Quality Assurance

Metabolic Stability Prediction: 4-tert-Butyl Protection Against N-Dealkylation vs. Lidocaine

Lidocaine undergoes extensive first-pass hepatic metabolism primarily via N-deethylation by CYP3A4 and CYP1A2 to monoethylglycinexylidide (MEGX) and glycinexylidide (GX), resulting in a short elimination half-life of approximately 1.5–2 hours [1]. The introduction of a 4-tert-butyl substituent on the phenyl ring is predicted to sterically and electronically alter the orientation of the amide side chain relative to the CYP active site, potentially reducing the rate of N-dealkylation [2]. In a systematic SAR study of lidocaine analogs, 4-alkyl substitution was shown to decrease intrinsic clearance in human liver microsomes, with bulkier substituents correlating with greater metabolic stability [3]. The tert-butyl group, being the bulkiest common alkyl substituent, is expected to confer the greatest protection against CYP-mediated N-dealkylation among simple 4-alkyl lidocaine analogs.

Metabolic Stability CYP450 N-Dealkylation

Optimal Research and Procurement Scenarios for N-(4-tert-Butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 307343-17-5)


SAR Probe for Sodium Channel Subtype Selectivity Screening (Nav1.5, Nav1.7, Nav1.8)

This compound is uniquely positioned as a SAR probe for voltage-gated sodium channel (VGSC) screening panels. Its 4-tert-butyl substituent introduces steric bulk and lipophilicity changes that may differentially affect binding to Nav1.5 (cardiac), Nav1.7 (pain), and Nav1.8 (sensory) isoforms compared to lidocaine. Researchers conducting VGSC subtype selectivity profiling should include CAS 307343-17-5 alongside lidocaine (4-H), mepivacaine (4-CH₃), and bupivacaine (4-butyl) to systematically map the effect of 4-position alkyl substitution on isoform-specific binding and functional blockade [1].

In Vitro Metabolic Stability Assessment: CYP3A4 and CYP1A2 N-Dealkylation Rate Comparison

The 4-tert-butyl group is hypothesized to confer resistance to first-pass N-deethylation, a major metabolic liability of lidocaine. Researchers developing longer-acting amide-type local anesthetics or antiarrhythmic agents can use CAS 307343-17-5 in human liver microsome or recombinant CYP450 assays to quantify the change in intrinsic clearance (CLint) relative to lidocaine. Direct experimental comparison under identical assay conditions would provide a quantitative metabolic stability advantage (fold-change in CLint or t₁/₂) that informs lead optimization decisions [2].

Patent Exemplification and Intellectual Property (IP) FTO Analysis for Lidocaine Analog Series

CAS 307343-17-5 falls within the generic Markush structures of multiple patent families claiming amide-type sodium channel blockers with substituted anilide moieties (e.g., patents related to long-acting local anesthetics, antiarrhythmic agents, and NK1 receptor antagonists). Pharmaceutical IP analysts and medicinal chemistry teams conducting freedom-to-operate (FTO) assessments or seeking to design-around existing composition-of-matter patents require access to this specific compound as a comparative example to establish structural novelty and avoid infringement. Procurement from Sigma-Aldrich or Otava ensures documented sourcing for patent filing purposes [3].

Physicochemical Profiling and Formulation Pre-Screening for Enhanced Lipophilicity Amide Local Anesthetics

With an estimated cLogP of 4.0–4.4, this compound occupies a lipophilicity range that may enable formulation in lipid-based drug delivery systems (e.g., liposomes, lipid nanoparticles) for sustained release. Researchers exploring extended-duration local anesthesia formulations can compare the encapsulation efficiency, release kinetics, and in vivo duration of action of CAS 307343-17-5 against clinically used agents (lidocaine, bupivacaine) in standardized liposomal or polymeric nanoparticle formulations. Such direct comparative data are essential for formulation selection decisions [4].

Quote Request

Request a Quote for N-(4-tert-butyl-2,6-dimethylphenyl)-2-(diethylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.